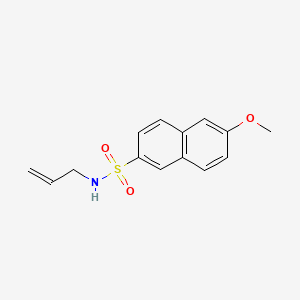

N-allyl-6-methoxy-2-naphthalenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

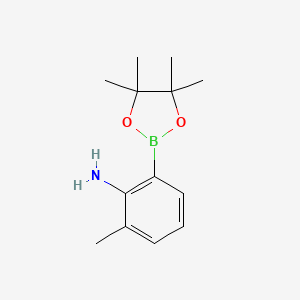

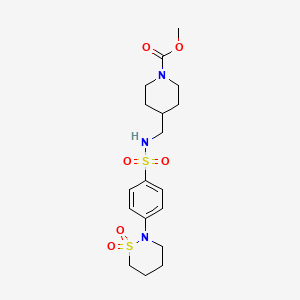

N-allyl-6-methoxy-2-naphthalenesulfonamide (AMNS) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMNS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Field

Medicinal Chemistry

Application Summary

“N-allyl-6-methoxy-2-naphthalenesulfonamide” and its derivatives have been synthesized and evaluated for their potential antibacterial activity .

Method of Application

The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria. Test strains included three Gram-positive strains (Streptococcus pneumonia, Bacillus subtilis and Staphylococcus aureus) and two Gram-negative strains (Escherichia coli and Salmonella typhimurium) .

Results

According to the observed antibacterial activity, results showed that certain compounds have potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml). Also, some compounds showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .

Anti-Tumor Activity

Field

Cancer Research

Application Summary

“N-allyl-6-methoxy-2-naphthalenesulfonamide” and its derivatives have been synthesized and evaluated against various cancer cell lines for their in vitro antitumor activities .

Method of Application

The compounds were characterized by 1H-NMR, 13C-NMR and HRMS, and their anti-tumor activity on various cancer cell lines such as A549, HepG2, HGC-27, MCF-7 and HeLa were evaluated .

Results

From the series of compounds, certain compounds exhibited the most potent anti-proliferative activity against several cancer cells. Colony formation and cell cycle experiments showed that these compounds inhibited cell growth and arrested the cell cycle .

FABI Inhibitor

Field

Antibacterial Research

Application Summary

“N-allyl-6-methoxy-2-naphthalenesulfonamide” and its derivatives have been synthesized and evaluated for their potential antibacterial activity as FABI inhibitors . FABI, or Enoyl-acyl carrier protein reductase, is an enzyme responsible for catalyzing the final step of bacterial fatty acid biosynthesis and is an attractive target for the development of novel antibacterial agents .

Method of Application

The minimum inhibitory concentration of these compounds were determined by microdilution technique against five known strains of bacteria .

Results

According to the observed antibacterial activity, results showed that certain compounds have potent antibacterial activity against B. subtilis and S. pneumonia . Two of the synthesized compounds exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .

DNA Interaction Studies

Application Summary

“N-allyl-6-methoxy-2-naphthalenesulfonamide” and its derivatives have been synthesized and evaluated against 60 human tumor cell lines for their in vitro antitumor activities . The DNA binding properties of this compound have been investigated .

Method of Application

The compounds were characterized by 1H-NMR, 13C-NMR and HRMS, and their anti-tumor activity on various cancer cell lines were evaluated . Molecular docking studies of compound 6b have also been carried out .

Results

Compound 6b proved to be the most active member at a single dose concentration of 10 μM and broad spectrum of antitumor activity .

3D Pharmacophore and QSAR Studies

Field

Computational Chemistry

Application Summary

“N-allyl-6-methoxy-2-naphthalenesulfonamide” and its derivatives have been synthesized and evaluated for their potential antibacterial activity as FABI inhibitors . In addition, generation of 3D pharmacophore model and quantitative structure–activity relationship (QSAR) models were combined to explore the structural requirements controlling the observed antibacterial properties .

Method of Application

Molecular docking simulation was carried out for Enoyl-acyl carrier protein reductase enzyme, which is responsible for catalyzing the final step of bacterial fatty acid biosynthesis and is an attractive target for the development of novel antibacterial agents .

Results

Two of the synthesized compounds, namely, 2j and 2k exhibited more potent antibacterial activity than the reference drugs (Gentamicin and Ampicillin) against all the test strains of bacteria .

UV-Vis and Fluorescence Spectrophotometer Studies

Field

Spectroscopy

Application Summary

“N-allyl-6-methoxy-2-naphthalenesulfonamide” and its derivatives have been synthesized and evaluated against 60 human tumor cell lines for their in vitro antitumor activities . The DNA binding properties of this compound have been investigated by a UV-Vis and fluorescence spectrophotometer as well as thermal denaturation experiments .

Method of Application

Molecular docking studies of compound 6b have also been carried out .

Eigenschaften

IUPAC Name |

6-methoxy-N-prop-2-enylnaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-8-15-19(16,17)14-7-5-11-9-13(18-2)6-4-12(11)10-14/h3-7,9-10,15H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKJFTGGFGGZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-6-methoxy-2-naphthalenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)

![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)

![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2570344.png)